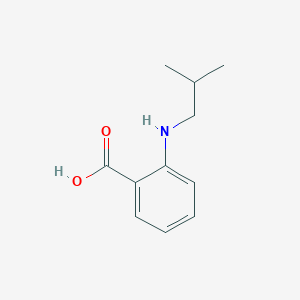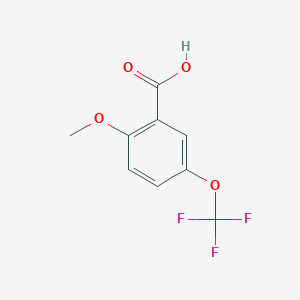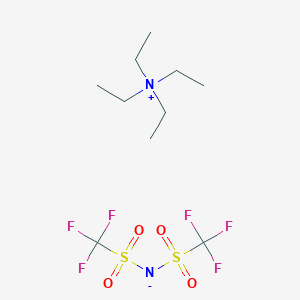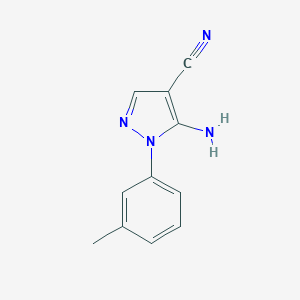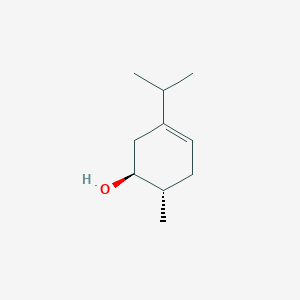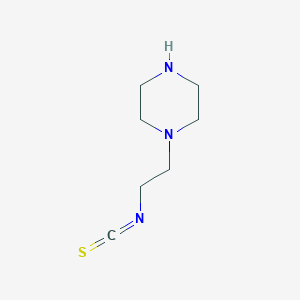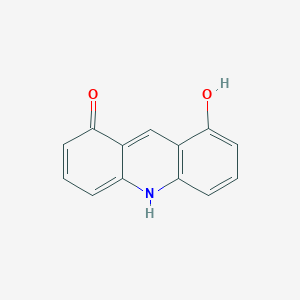
8-Hydroxyacridin-1(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyacridin-1(10H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various fields of research, including biochemistry, pharmacology, and medicine. The aim of
Mécanisme D'action
The mechanism of action of 8-Hydroxyacridin-1(10H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Effets Biochimiques Et Physiologiques
8-Hydroxyacridin-1(10H)-one has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Hydroxyacridin-1(10H)-one in lab experiments is its versatility. This compound can be used in a wide range of applications, including as a fluorescent probe, antimicrobial agent, and anticancer drug. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to both cancer and normal cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 8-Hydroxyacridin-1(10H)-one. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in medicine, including as an anticancer drug and neuroprotective agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 8-Hydroxyacridin-1(10H)-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 8-Hydroxyacridin-1(10H)-one.
Applications De Recherche Scientifique
8-Hydroxyacridin-1(10H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties. In addition, it has been used as a fluorescent probe for the detection of metal ions, DNA, and RNA.
Propriétés
Numéro CAS |
191915-75-0 |
|---|---|
Nom du produit |
8-Hydroxyacridin-1(10H)-one |
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
acridine-1,8-diol |
InChI |
InChI=1S/C13H9NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h1-7,15-16H |
Clé InChI |
YHTTZXVBJOFCSE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
SMILES |
C1=CC2=C(C=C3C(=N2)C=CC=C3O)C(=C1)O |
SMILES canonique |
C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O |
Synonymes |
1,8-Acridinediol (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



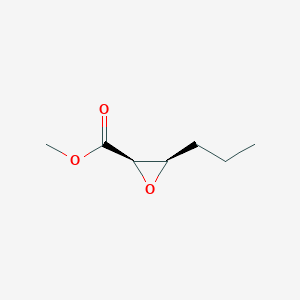
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)
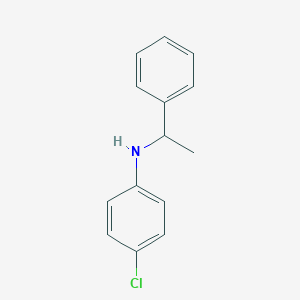
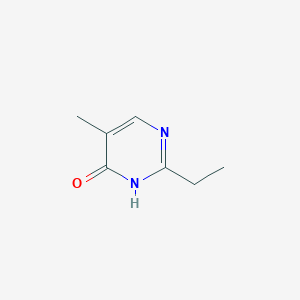
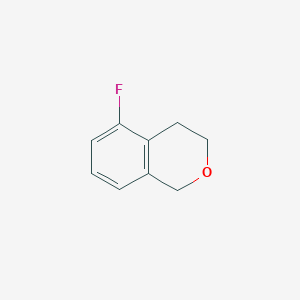
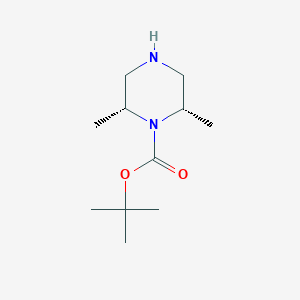
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
